4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one: Comprehensive Physicochemical Profile and Synthetic Methodology
4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one: Comprehensive Physicochemical Profile and Synthetic Methodology
Abstract As a Senior Application Scientist specializing in early-stage drug discovery and synthetic methodology, I frequently encounter the challenge of optimizing the physicochemical properties of rigid scaffolds without compromising target affinity. 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one has emerged as a highly versatile, bifunctional aliphatic building block. By combining a basic morpholine ring with a reactive ketone on a rigid cyclohexane framework, this intermediate enables the precise vectorial projection of solubilizing groups in kinase inhibitors. This whitepaper provides an in-depth technical guide to its physicochemical properties, the causality-driven synthetic protocols required for its preparation, and its strategic application in medicinal chemistry.
Physicochemical Profile
The utility of 4-methyl-4-(morpholin-4-yl)cyclohexan-1-one stems from its unique structural features: a basic amine for solubility, a quaternary carbon for metabolic stability, and a ketone for downstream coupling (e.g., reductive amination). The quantitative data summarized below dictates its handling and application parameters.
| Property | Value | Scientific Implication |
| IUPAC Name | 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one | Standard nomenclature for regulatory documentation. |
| Molecular Formula | C₁₁H₁₉NO₂ | - |
| Molecular Weight | 197.28 g/mol | Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5 limits. |
| Appearance | Yellowish oil to low-melting solid | Requires storage under inert atmosphere at 4°C to prevent slow oxidation or polymerization. |
| Topological Polar Surface Area | 29.5 Ų | Highly favorable for membrane permeability; contributes minimally to the overall TPSA of the final API. |
| Estimated pKa (Conjugate Acid) | ~7.5 – 8.0 | The adjacent quaternary carbon slightly lowers the basicity of the morpholine nitrogen compared to free morpholine (pKa 8.36), ensuring partial protonation at physiological pH (7.4). |
| Solubility Profile | Soluble in DCM, THF, EtOAc; slightly soluble in H₂O | Facilitates easy extraction during synthesis; requires conversion to a hydrochloride salt for high aqueous solubility. |
Synthetic Methodology & Mechanistic Causality
The synthesis of sterically hindered amines on a cyclohexane ring is notoriously difficult. Direct reductive amination of 1,4-cyclohexanedione with morpholine and a methylating agent fails due to competing side reactions and the instability of the intermediate iminium ion. Instead, a modified Bruylants-type reaction—specifically, a triazole-mediated Grignard addition—is the field-proven standard[1].
Step-by-Step Protocol: Triazole-Mediated Grignard Addition
Phase 1: Formation of the Triazole-Aminal Intermediate
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Reagents: Combine 1,4-cyclohexanedione monoethylene acetal (1.0 eq, 50.0 mmol), morpholine (1.1 eq, 55.0 mmol), and 1H-1,2,3-triazole (1.2 eq, 60.0 mmol) in anhydrous toluene (50 mL).
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Execution: Reflux the mixture for 6 hours using a Dean-Stark apparatus.
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Causality & Validation: Direct addition of morpholine forms a transient, unstable iminium ion. The 1H-1,2,3-triazole acts as a nucleophile to trap this ion, forming a highly stable triazole-aminal intermediate. The Dean-Stark trap is a self-validating system: the physical collection of the theoretical volume of water (approx. 0.9 mL) confirms complete condensation.
Phase 2: Nucleophilic Substitution via Grignard Reagent
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Reagents: Methylmagnesium chloride (MeMgCl, 3.0 M in THF, 4.0 eq, 200 mmol).
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Execution: Cool the MeMgCl solution in an ice/salt/water bath. Add the room-temperature toluene solution of the triazole intermediate dropwise over 1 hour. Critical: Maintain internal temperature <24 °C. Stir at room temperature for an additional 2 hours.
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Causality & Validation: The triazole moiety serves as an exceptional leaving group. The highly nucleophilic methyl anion displaces the triazole via an iminium transition state. The large excess of Grignard reagent (4.0 eq) is mandatory to overcome the severe steric encumbrance of the forming quaternary carbon and to account for the coordination of magnesium to the morpholine oxygen/nitrogen. Temperature control prevents unwanted enolization or ring-opening side reactions.
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Purification: Quench with aqueous NH₄Cl, extract with Et₂O, and purify via Silica Gel Chromatography (SGC) using amino-functionalized silica (e.g., Chromatorex NH). Expert Insight: Standard acidic silica gel causes severe tailing and degradation of basic morpholine intermediates. Amino silica ensures sharp elution and high recovery.
Phase 3: Acetal Deprotection
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Execution: Cool the purified acetal intermediate (approx. 41 mmol) to 0–5 °C. Add water (47 mL) followed by 7 N aqueous HCl (47 mL, 8.0 eq). Remove the cooling bath and stir at room temperature overnight.
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Isolation: Basify the mixture to pH 9 by the dropwise addition of 50% NaOH. Extract with an organic solvent.
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Causality & Validation: Acidic hydrolysis cleaves the monoethylene acetal to reveal the target ketone. The product initially exists as a water-soluble hydrochloride salt. Basification to pH 9 (safely above the morpholine pKa of ~7.5) guarantees complete deprotonation, allowing the neutral free base to partition cleanly into the organic phase for isolation[1].
Triazole-mediated Grignard synthesis workflow for 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one.
Applications in Medicinal Chemistry (SAR Logic)
In contemporary drug design, particularly for kinase inhibitors targeting c-Jun N-terminal kinases (JNK)[1] and Interleukin-2-inducible T-cell kinase (ITK)[2], managing the physicochemical properties of the active pharmaceutical ingredient (API) is as critical as optimizing its binding affinity. The 4-methyl-4-morpholinocyclohexyl motif is strategically appended to heteroaromatic scaffolds (such as pyrazole carboxamides or 7-azaindoles) to achieve three specific Structure-Activity Relationship (SAR) goals:
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Aqueous Solubility Enhancement: The morpholine ring acts as a classic solubilizing vector. Its basicity ensures that the molecule is partially ionized in the gastrointestinal tract and blood plasma, drastically improving the pharmacokinetic (PK) profile without rendering the molecule too polar to cross lipid bilayers.
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Metabolic Shielding: Secondary and tertiary aliphatic amines are highly susceptible to CYP450-mediated α -oxidation, leading to rapid clearance. The installation of the methyl group at the C4 position creates a sterically hindered quaternary carbon adjacent to the morpholine nitrogen, effectively blocking this metabolic liability.
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Vectorial Projection: The rigid chair conformation of the cyclohexane ring projects the morpholine moiety into the solvent-exposed region of the kinase ATP-binding pocket. This minimizes entropic penalties upon binding while allowing the core scaffold to maintain critical hydrogen bonds with the kinase hinge region[1][2].
Structure-Activity Relationship (SAR) rationale for incorporating the morpholino-cyclohexyl motif.
